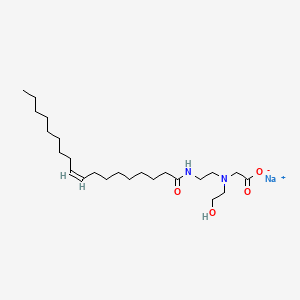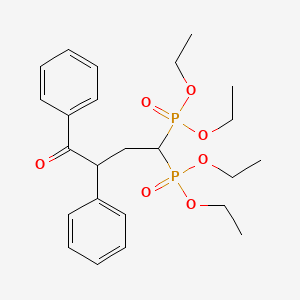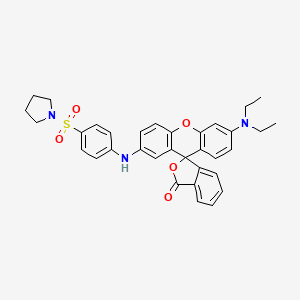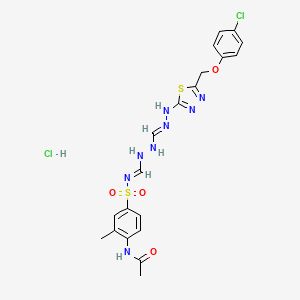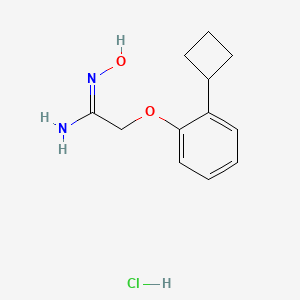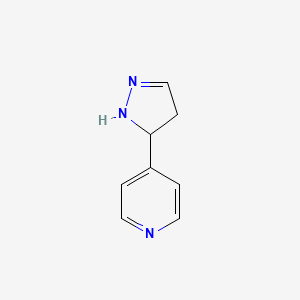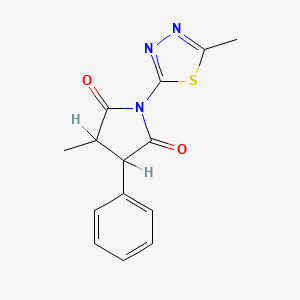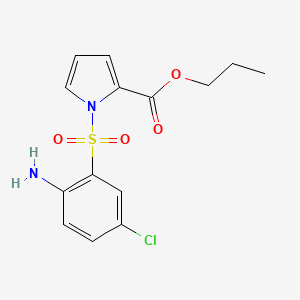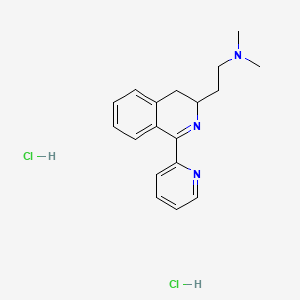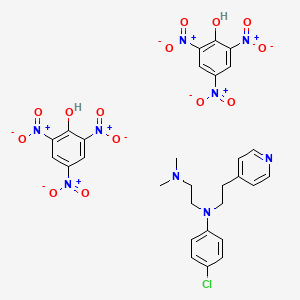
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl) group and dipicrate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate typically involves a multi-step process The initial step often includes the preparation of the intermediate compounds, such as p-chloroaniline and 2-(dimethylamino)ethyl chloride These intermediates are then subjected to a series of reactions, including nucleophilic substitution and coupling reactions, to form the desired pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine and aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Aniline derivatives: Compounds with similar aniline moieties but different substituents.
Dipicrate derivatives: Compounds with similar dipicrate moieties but different core structures.
Uniqueness
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
96269-86-2 |
|---|---|
Molekularformel |
C29H28ClN9O14 |
Molekulargewicht |
762.0 g/mol |
IUPAC-Name |
N'-(4-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)ethane-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H22ClN3.2C6H3N3O7/c1-20(2)13-14-21(17-5-3-16(18)4-6-17)12-9-15-7-10-19-11-8-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-11H,9,12-14H2,1-2H3;2*1-2,10H |
InChI-Schlüssel |
OEKBTXDMTYIFMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(CCC1=CC=NC=C1)C2=CC=C(C=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,3aR,6S,6aS)-3-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12730905.png)
